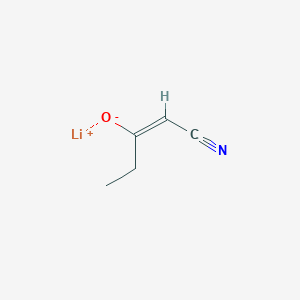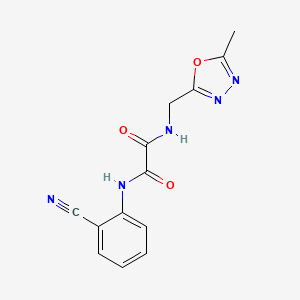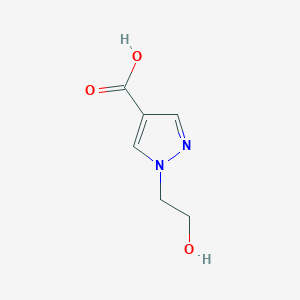
Lithium;(E)-1-cyanobut-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;(E)-1-cyanobut-1-en-2-olate, commonly known as lithium cyanoacetylide, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a highly reactive and versatile compound that can be used in various applications, including organic synthesis, material science, and electrochemistry. In
Wissenschaftliche Forschungsanwendungen
Lithium-Ion Batteries
Lithium-ion batteries (LIBs) are ubiquitous in portable electronics, electric vehicles, and renewable energy storage. While traditional LIBs rely on lithium cobalt oxide cathodes, emerging alternatives explore different cations. Lithium cyanoallyl oxide could serve as a promising cathode material due to its unique electrochemical properties. Researchers investigate its stability, capacity, and cycling performance to enhance LIBs’ energy density and safety .
Polymer Electrolytes
Polymer electrolytes play a crucial role in LIBs, acting as both separators and electrolytes. Lithium cyanoallyl oxide could be incorporated into polymer electrolytes to improve their conductivity, mechanical strength, and thermal stability. These enhanced electrolytes may lead to safer and more efficient LIBs .
Electromagnetic Induction Phenomenon
In closed-loop systems, lithium-ion batteries (LiBs) can experience electromagnetic induction. When LiBs cut magnetic induction lines, induced electromotive forces drive free electrons, creating directional motion. This process converts electrical energy into Joule heat through conductor resistance, raising the battery’s temperature. Understanding this phenomenon is essential for optimizing LiB performance .
Resting Periods for Lithium-Metal Batteries
In lithium-metal batteries (LMBs), lithium grains can become electrically isolated from the anode, affecting performance. Researchers have found that allowing LMBs to rest after discharge can restore their performance. Investigating the mechanisms behind this phenomenon could lead to better LMB designs .
Electrode–Electrolyte Interphase (EEI)
The EEI forms at the electrode-electrolyte interface and significantly impacts battery performance. For lithium cyanoallyl oxide-based batteries, understanding EEI formation and stability is crucial. Researchers study the chemical composition, thickness, and mechanical properties of the EEI to optimize battery behavior .
Resource Sustainability
Given the limited resources of key elements like lithium and cobalt, researchers explore alternative battery technologies. Lithium cyanoallyl oxide contributes to the development of mono-valent (e.g., sodium, potassium) and multi-valent (magnesium, calcium, zinc, aluminum) batteries. These alternatives aim to overcome resource limitations and promote sustainable energy storage .
Wirkmechanismus
Target of Action
The primary targets of Lithium;(E)-1-cyanobut-1-en-2-olate are inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . These enzymes play crucial roles in various cellular processes. IMPA is involved in the phosphoinositide signaling pathway, while GSK-3 is implicated in numerous cellular processes, including cell structure, gene expression, cell proliferation, and survival .
Mode of Action
Lithium interacts with its targets primarily through inhibition . It inhibits IMPA, leading to a decrease in inositol trisphosphate, which in turn reduces the release of calcium from the endoplasmic reticulum . This impacts various cellular processes, including neurotransmission and cell signaling .
Lithium also inhibits GSK-3, a kinase involved in various signaling pathways. This inhibition can lead to changes in gene expression, cell structure, and survival .
Biochemical Pathways
Lithium affects several biochemical pathways. By inhibiting GSK-3, it impacts the Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2), and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) pathways . These pathways are involved in neurogenesis, cytoprotection, synaptic maintenance, antioxidant response, inflammation, and protein homeostasis .
Pharmacokinetics
Lithium is well absorbed orally and is mainly distributed in the total body water . Due to its narrow therapeutic index, therapeutic drug monitoring is required to avoid adverse effects . The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice .
Result of Action
The molecular and cellular effects of lithium’s action are diverse. It stabilizes neuronal activities, supports neural plasticity, and provides neuroprotection . It also modulates neurotransmitter activity, likely readjusting balances between excitatory and inhibitory activities . Furthermore, lithium has been found to have neuroprotective effects in various neurodegenerative conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lithium. For instance, the extraction and production of lithium require large quantities of energy and water, which can impact its availability and cost . Additionally, the disposal and recycling of lithium-ion batteries, which contain lithium, pose environmental challenges . These factors need to be considered when evaluating the overall impact of lithium use.
Eigenschaften
IUPAC Name |
lithium;(E)-1-cyanobut-1-en-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO.Li/c1-2-5(7)3-4-6;/h3,7H,2H2,1H3;/q;+1/p-1/b5-3+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOBDZTWWDSZPH-WGCWOXMQSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC(=CC#N)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC/C(=C\C#N)/[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6LiNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;(E)-1-cyanobut-1-en-2-olate | |
CAS RN |
2288032-91-5 |
Source


|
| Record name | lithium 1-cyanobut-1-en-2-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2395499.png)



![(E)-4-(Dimethylamino)-N-[(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2395507.png)

![3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone](/img/structure/B2395510.png)
![{4-Aminobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B2395511.png)
![3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2395512.png)

![N-(3-methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2395519.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2395521.png)
